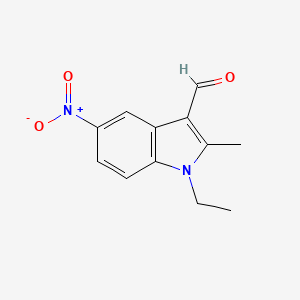![molecular formula C13H12FNO2 B5783546 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone, also known as Furfenorex, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s as a potential weight loss drug, but its use was discontinued due to its potential for abuse and addiction. Despite its controversial history, Furfenorex has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, appetite, and attention, among other functions. By increasing their availability, 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone can enhance cognitive function and reduce appetite.
Biochemical and Physiological Effects:
3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications in individuals with preexisting conditions. It can also cause insomnia, anxiety, and agitation, which can have negative effects on mental health.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone has a number of advantages and limitations for use in laboratory experiments. Its unique chemical structure and mechanism of action make it a valuable tool for studying the central nervous system and its functions. However, its potential for abuse and addiction make it a difficult substance to work with, and its effects on the cardiovascular system and mental health must be carefully monitored.
Orientations Futures
There are a number of potential future directions for research on 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone. One area of interest is its potential use as a treatment for ADHD, which has been suggested by some studies. Another area of interest is its potential use as a cognitive enhancer, which could have applications in the treatment of cognitive decline in aging populations. Additionally, further research is needed to fully understand the potential risks and benefits of 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone, particularly with regard to its effects on the cardiovascular system and mental health.
Méthodes De Synthèse
The synthesis of 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone involves a multi-step process that begins with the reaction of 4-fluoroacetophenone with ethyl magnesium bromide to form 4-fluoro-1-phenylethanol. This intermediate is then reacted with furfural in the presence of an acid catalyst to form 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone. The final product is purified through a series of recrystallization steps to yield a white crystalline powder.
Applications De Recherche Scientifique
3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an anorectic effect, meaning it can suppress appetite and reduce food intake. This property has led to its investigation as a potential treatment for obesity and other eating disorders. In addition, 3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone has been studied for its potential use as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCWBGNWWUUKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)amino]-1-(2-furyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
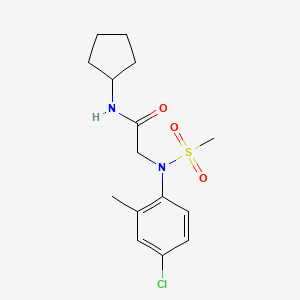
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
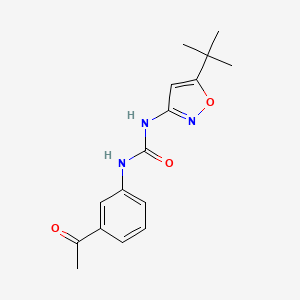
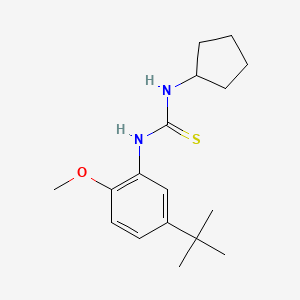
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
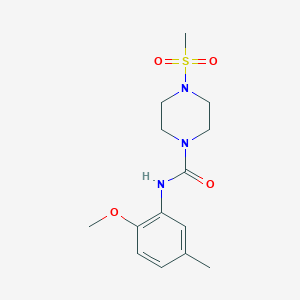
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)

